

Technical Guide: Physicochemical Properties of 1,4,7-Heptanetriol

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Compound of Interest

Compound Name: 1,4,7-Heptanetriol

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This document provides core physicochemical data for **1,4,7-Heptanetriol**, a triol compound of interest in various chemical synthesis and research applications. The information is presented to support laboratory and development activities.

Core Molecular Data

The fundamental molecular properties of **1,4,7-Heptanetriol** have been computationally determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and material characterization.

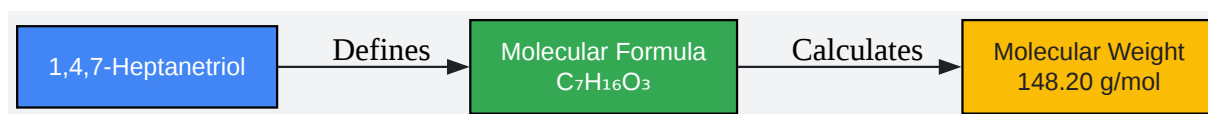
The molecular formula of **1,4,7-Heptanetriol** is $C_7H_{16}O_3$.^{[1][2][3][4]} Its molecular weight is approximately 148.20 g/mol.^{[1][2]}

Table 1: Key Molecular Properties of **1,4,7-Heptanetriol**

Property	Value
Molecular Formula	$C_7H_{16}O_3$ ^{[1][2][3][4]}
Molecular Weight	148.20 g/mol ^{[1][2]}
IUPAC Name	heptane-1,4,7-triol ^{[1][2]}
CAS Registry Number	3920-53-4 ^{[2][3]}

Logical Data Relationship

The relationship between the common name of the compound and its fundamental molecular properties is a foundational concept in chemical informatics. The following diagram illustrates this direct, hierarchical relationship.



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Caption: Logical flow from compound name to molecular formula and weight.

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References

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